Welcome to the BenchChem Online Store!
molecular formula C5H3F7O2 B1199088 Methyl heptafluorobutyrate CAS No. 356-24-1

Methyl heptafluorobutyrate

Cat. No. B1199088
M. Wt: 228.06 g/mol
InChI Key: MRPUVAKBXDBGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04049668

Procedure details

Cationic fluorochemical surfactants useful as antistatic agents and lubricants for polymeric shapes are prepared from 2,2,3,4,4,4-hexafluorobutanol or perfluorobutyric acid. Hexafluorobutanol is reacted with bromoundecanoic acid to obtain a bromoester which is then reacted with pyridine to obtain a cationic surfactant. Perfluorobutyric acid is esterified with methanol to obtain methyl perfluorobutyrate which is then reacted with dimethylaminopropylamine to obtain an amino-amide which is then reacted with hydrogen peroxide to obtain the N-oxide derivative which is neutralized with glycolic acid to obtain a cationic surfactant, a salt of the N-oxide derivative.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC=C[CH:2]=1.[F:7][C:8]([F:19])([C:12]([F:18])([F:17])[C:13]([F:16])([F:15])[F:14])[C:9]([OH:11])=[O:10]>CO>[F:7][C:8]([F:19])([C:12]([F:17])([F:18])[C:13]([F:14])([F:15])[F:16])[C:9]([O:11][CH3:2])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(C(C(F)(F)F)(F)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a cationic surfactant

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)OC)(C(C(F)(F)F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.